N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-5-carboxamide involves multi-component reactions, employing various starting materials and catalysts. For instance, compounds similar in structure were synthesized using reactions involving aryl-3-oxobutanamides, salicylaldehyde, and urea in the presence of NaHSO4 as a catalyst. The synthesis pathways typically involve cyclization reactions, condensations, and modifications of different functional groups (Gein et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For example, the structure of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides was elucidated using IR and 1H NMR spectroscopy and confirmed through X-ray analysis (Gein et al., 2017).
Chemical Reactions and Properties
Compounds containing the 1,2,4-oxadiazole moiety, similar to this compound, are known to participate in various chemical reactions. These reactions include heterocyclic substitutions, ring transformations, and reactions with nucleophiles and electrophiles. The oxadiazole ring contributes significantly to the compound's chemical behavior, affecting its reactivity and interaction with other molecules (Latthe & Badami, 2007).
Scientific Research Applications
Antidiabetic Applications
Compounds containing the 1,2,4-oxadiazole moiety have been synthesized and evaluated for their antidiabetic activity, utilizing the α-amylase inhibition assay. This demonstrates the potential of these structures in the development of new antidiabetic agents (Lalpara et al., 2021).
Anti-inflammatory and Analgesic Agents
Benzothiophene derivatives have been identified as potent anti-inflammatory and analgesic agents. Novel compounds based on benzodifuranyl and benzothiazole structures derived from visnaginone and khellinone showed significant COX-2 inhibition, highlighting their potential in treating inflammation and pain (Abu‐Hashem et al., 2020).
Anticancer Activity
Research on 1,3,4-oxadiazole and benzothiazole derivatives has uncovered promising chemotherapeutic properties. Specific compounds exhibited high inhibitory activity against lung and breast cancer cell lines, suggesting their potential as lead compounds for cancer therapy (Kaya et al., 2017).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives have shown effective nematocidal activities, presenting a new avenue for the development of nematicides. These compounds demonstrated significant mortality rates against nematodes, offering a potential solution for agricultural pests (Liu et al., 2022).
Antimicrobial Applications
Compounds with 1,3,4-oxadiazole structures have been synthesized and assessed for their antimicrobial properties. Some derivatives exhibited significant activity against various bacteria, contributing to the search for new antimicrobial agents (Rajeeva et al., 2009).
properties
IUPAC Name |
N-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-benzothiophene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-20-6-4-13-17-14(21-18-13)9-16-15(19)11-2-3-12-10(8-11)5-7-22-12/h2-3,5,7-8H,4,6,9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPGUSURJNRDBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)CNC(=O)C2=CC3=C(C=C2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.